molecular formula C10H10 B14657855 9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene CAS No. 38898-39-4

9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene

Cat. No.: B14657855
CAS No.: 38898-39-4
M. Wt: 130.19 g/mol
InChI Key: HKYOBSQBRZMONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene is an organic compound with the molecular formula C10H10. It is a bicyclic compound featuring a unique structure with multiple rings and double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene typically involves cycloaddition reactions. One common method is the [6π + 2π] cycloaddition of terminal alkynes to substituted azepines. This reaction is often catalyzed by transition metal complexes such as cobalt (I) acetylacetonate (Co(acac)2) in the presence of zinc and zinc iodide (Zn/ZnI2) . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions can occur, particularly at the double bonds, using reagents such as bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Br2 or Cl2 in an inert solvent like carbon tetrachloride (CCl4).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene involves its ability to participate in cycloaddition reactions. The compound’s multiple double bonds and ring structure make it a versatile intermediate in organic synthesis. It can form stable complexes with transition metals, facilitating various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene is unique due to its specific ring structure and the presence of a methylidene group, which imparts distinct reactivity and potential for forming complex molecular architectures.

Properties

CAS No.

38898-39-4

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

9-methylidenebicyclo[4.2.1]nona-2,4,7-triene

InChI

InChI=1S/C10H10/c1-8-9-4-2-3-5-10(8)7-6-9/h2-7,9-10H,1H2

InChI Key

HKYOBSQBRZMONP-UHFFFAOYSA-N

Canonical SMILES

C=C1C2C=CC=CC1C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.